molecular formula C20H16N4O2 B1405338 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione CAS No. 1417793-22-6

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione

Cat. No.: B1405338
CAS No.: 1417793-22-6
M. Wt: 344.4 g/mol
InChI Key: REMISOMSTKMAFR-UHFFFAOYSA-N
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Description

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core structure. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The presence of both the isoindoline-1,3-dione and aminopyridine moieties in its structure contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests that it may influence dopaminergic pathways . These pathways are involved in a wide array of physiological functions, including motor control, reward, and the release of various hormones.

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have promising properties as ligands of the dopamine receptor d2 .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Biochemical Analysis

Biochemical Properties

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of the human dopamine receptor D2 Additionally, this compound has been observed to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce necrosis in certain cell lines, with treated samples exhibiting a significantly higher proportion of necrotic cells compared to control samples . This indicates its potential use in cancer research, where inducing cell death in malignant cells is a desired outcome.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways . Additionally, the inhibition of β-amyloid protein aggregation by this compound suggests a direct interaction with the amyloid proteins, preventing their aggregation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under various conditions, ensuring consistent results in experimental settings . Long-term studies have shown that prolonged exposure to this compound can lead to sustained necrotic effects in certain cell lines, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher dosages, there is evidence of toxicity, including increased necrosis and adverse effects on cellular function . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopaminergic pathways, which are crucial for neurological function . Additionally, its inhibition of β-amyloid protein aggregation indicates a role in pathways related to protein homeostasis and neuroprotection .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its movement within the cell, ensuring its localization to target sites .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct its localization, ensuring its activity at the desired sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water under reflux conditions . Another method involves the use of tetraynes and imidazole derivatives in toluene, followed by heating at 100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of phthalic anhydride and aromatic amines in the presence of a suitable catalyst and solvent system. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and aminopyridine moieties, which contribute to its distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-[[(4-aminopyridin-3-yl)amino]methyl]phenyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-16-9-10-22-12-17(16)23-11-13-5-1-4-8-18(13)24-19(25)14-6-2-3-7-15(14)20(24)26/h1-10,12,23H,11H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMISOMSTKMAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CN=C2)N)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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